2-(2-(Trifluoromethyl)-1H-imidazol-4-yl)ethanamine dihydrochloride

Histidine decarboxylase Suicide inhibitor Mechanism-based inhibition

2-(2-(Trifluoromethyl)-1H-imidazol-4-yl)ethanamine dihydrochloride (CAS 66675-25-0), also designated α-trifluoromethylhistamine dihydrochloride, is a synthetic imidazole derivative belonging to the ring-trifluoromethylated histamine class. The molecule incorporates a trifluoromethyl group directly at the C-2 position of the imidazole ring, distinguishing it from side-chain-modified histamine congeners.

Molecular Formula C6H10Cl2F3N3
Molecular Weight 252.06 g/mol
CAS No. 66675-25-0
Cat. No. B15219448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Trifluoromethyl)-1H-imidazol-4-yl)ethanamine dihydrochloride
CAS66675-25-0
Molecular FormulaC6H10Cl2F3N3
Molecular Weight252.06 g/mol
Structural Identifiers
SMILESC1=C(NC(=N1)C(F)(F)F)CCN.Cl.Cl
InChIInChI=1S/C6H8F3N3.2ClH/c7-6(8,9)5-11-3-4(12-5)1-2-10;;/h3H,1-2,10H2,(H,11,12);2*1H
InChIKeySQYZLKGFHLDLMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Trifluoromethyl)-1H-imidazol-4-yl)ethanamine Dihydrochloride (CAS 66675-25-0): Core Identity and Procurement-Relevant Classification


2-(2-(Trifluoromethyl)-1H-imidazol-4-yl)ethanamine dihydrochloride (CAS 66675-25-0), also designated α-trifluoromethylhistamine dihydrochloride, is a synthetic imidazole derivative belonging to the ring-trifluoromethylated histamine class [1]. The molecule incorporates a trifluoromethyl group directly at the C-2 position of the imidazole ring, distinguishing it from side-chain-modified histamine congeners. First synthesized via a facile photochemical trifluoromethylation route, the compound has been characterized as a mechanism-based (suicide) inhibitor of mammalian histidine decarboxylase (HDC) [2]. The dihydrochloride salt form (MW 252.06 g/mol, mp 210–212 °C) provides defined stoichiometry and enhanced aqueous handling properties relative to the free base [1].

Why Generic Substitution of 2-(2-(Trifluoromethyl)-1H-imidazol-4-yl)ethanamine Dihydrochloride Fails: Comparator-Informed Procurement Rationale


This compound cannot be freely interchanged with other histamine analogs, 2-substituted imidazoles, or even alternative histidine decarboxylase inhibitors because three co-occurring properties are not replicated in any single comparator: (i) the C-2 trifluoromethyl group enables pH-dependent elimination of hydrogen fluoride to generate an electrophilic difluorodiazafulvene intermediate, a reactivity profile absent in non-fluorinated or 4-CF₃ congeners [1]; (ii) the mechanism-based HDC inhibition kinetics produce a time-dependent but labile enzyme adduct, a distinct pharmacological fingerprint vs. the irreversible α-fluoromethylhistidine (α-FMH) [2]; and (iii) the dihydrochloride salt delivers aqueous solubility ≥25 mg/mL without compromising the unique pH-labile chemistry of the parent molecule [3]. The quantitative evidence below substantiates each of these non-substitutable dimensions.

2-(2-(Trifluoromethyl)-1H-imidazol-4-yl)ethanamine Dihydrochloride: Quantitative Differentiation Evidence vs. Closest Analogs


Mechanism-Based HDC Inhibition Kinetics: α-Trifluoromethylhistamine vs. α-Fluoromethylhistidine (α-FMH)

α-Trifluoromethylhistamine (the free base of the target compound) acts as a mechanism-based (suicide) inhibitor of mammalian histidine decarboxylase, exhibiting time-dependent inactivation of hamster placenta HDC. Unlike the comparator α-fluoromethylhistidine (α-FMH), which forms a stable, irreversible covalent adduct with the catalytic serine residue of HDC [1], the trifluoromethyl analog generates a labile enzyme-inhibitor adduct that partially dissociates, resulting in a distinct kinetic profile characterized by reversible covalent modification rather than permanent inactivation [2]. In vivo, α-trifluoromethylhistamine inhibits stomach HDC activity in rats but produces no antisecretory effect in the pyloric-ligated mouse stomach model, further differentiating it from α-FMH which robustly suppresses gastric acid secretion via irreversible HDC blockade [2].

Histidine decarboxylase Suicide inhibitor Mechanism-based inhibition

pH-Dependent Hydrolytic Half-Life: 2-Trifluoromethylimidazole vs. Non-Fluorinated Imidazole Scaffolds

2-(Trifluoromethyl)imidazole, the core heterocycle of the target compound, undergoes facile alkaline hydrolysis via a difluorodiazafulvene intermediate with a half-life (t₁/₂) of 5.8 hours in 0.1 N KOH at 30 °C [1]. The rate-limiting step is solvent-assisted internal elimination of fluoride ion from the imidazolate anion, a reaction pathway unique to ring-trifluoromethylated imidazoles and entirely absent in non-fluorinated imidazoles or histamine [1]. The 4-methyl derivative is approximately 12-fold more reactive (t₁/₂ ≈ 0.5 h), demonstrating that the CF₃ reactivity is tunable by ring substitution [1]. At physiological pH (7.4), the hydrolysis rate is markedly slower because the imidazolate anion concentration is very low (pK₂ = 10.0); above pH 8, fulvene generation accelerates, enabling the compound to function as a latent covalent affinity label for histamine-binding sites [2].

Difluorodiazafulvene Alkaline hydrolysis Covalent affinity labeling

Imidazole Ring Basicity: pK₂ Depression by C-2 CF₃ vs. Histamine

The C-2 trifluoromethyl group exerts a strong electron-withdrawing inductive effect that reduces the imidazole ring basicity by approximately 4 pK units. Titration data yield pK₂ = 10.00 ± 0.05 for 2-(trifluoromethyl)imidazole (the core scaffold) in aqueous solution at 25 °C [1], compared with pK₂ ≈ 5.9–6.0 for the imidazolium NH of histamine [2]. This pK₂ shift of ~4.0 units means that at physiological pH 7.4, the trifluoromethylated imidazole exists almost exclusively in the neutral (non-protonated) form, whereas histamine's imidazole ring is predominantly protonated. The altered protonation state directly impacts hydrogen-bonding capacity, receptor recognition pharmacophore geometry, and the fraction of imidazolate anion available for difluorodiazafulvene formation [1].

Imidazole pKa Electron-withdrawing effect Receptor pharmacophore

Dihydrochloride Salt Aqueous Solubility vs. Free Base Handling

The dihydrochloride salt of 2-(trifluoromethyl)histamine (CAS 66675-25-0) exhibits aqueous solubility ≥12.5 mg/mL (≥49.6 mM) in water, with independent vendor data indicating solubility to at least 25 mg/mL [1]. The free base form (CAS 74419-75-3) has significantly lower aqueous solubility due to the absence of ionic hydrophilic groups on the neutral imidazole ring [2]. The dihydrochloride salt is isolated as a crystalline solid with a defined melting point of 210–212 °C and well-characterized stoichiometry (C₆H₈F₃N₃·2HCl, MW 252.06), enabling precise gravimetric preparation of stock solutions [2]. This contrasts with the hygroscopic and less readily quantifiable free base, which requires careful handling under anhydrous conditions.

Salt form advantage Aqueous solubility Laboratory handling

Synthetic Versatility: 90% Yield Conversion to 2-Cyanoimidazole via Difluorodiazafulvene

2-(Trifluoromethyl)imidazoles, including the target compound scaffold, are converted directly to 2-cyanoimidazoles in 90% isolated yield upon treatment with aqueous ammonia [1]. The transformation proceeds through the same difluorodiazafulvene intermediate that characterizes the alkaline hydrolysis pathway, with the rate-limiting step being fluoride elimination from the imidazolate anion. This synthetic entry to 2-cyanoimidazoles is valuable because alternative routes to these compounds are often low-yielding or require harsh cyanide reagents. The trifluoromethyl group thus serves a dual purpose: it is both a pharmacophoric element (modulating HDC inhibition and receptor binding) and a synthetic handle for late-stage diversification into carboxylic acids, esters, orthoesters, and nitriles [1]. Non-fluorinated 2-substituted imidazoles lack this convertible functionality entirely.

Synthetic building block 2-Cyanoimidazole Fluorine elimination

2-(2-(Trifluoromethyl)-1H-imidazol-4-yl)ethanamine Dihydrochloride: Evidence-Backed Research and Industrial Application Scenarios


Tunable Histidine Decarboxylase Inhibition for Histamine Pathway Dissection

The compound's mechanism-based, time-dependent HDC inhibition with a labile enzyme adduct [1] makes it uniquely suited for studies requiring transient rather than permanent depletion of histamine biosynthesis. Unlike α-FMH, which irreversibly inactivates HDC and requires de novo enzyme synthesis for recovery, this compound allows washout and restoration of HDC activity within experimental timeframes, enabling within-subject pharmacological reset protocols in ex vivo tissue models [1].

pH-Activated Covalent Affinity Labeling of Histamine-Binding Proteins

The pH-dependent generation of electrophilic difluorodiazafulvene intermediates above pH 8 [2] enables the design of covalent affinity labeling experiments targeting histamine receptors, HDC, or histamine-binding transport proteins. The t₁/₂ of 5.8 h at 30 °C in alkaline conditions [2] provides a practical experimental window for in vitro labeling protocols, and the tunability of reactivity via additional ring substituents (e.g., 4-methyl increases rate 12-fold) [2] allows researchers to match labeling kinetics to the biological system under investigation.

2-Substituted Imidazole Library Synthesis via Trifluoromethyl Diversification

As demonstrated by the 90% conversion to 2-cyanoimidazoles in aqueous ammonia [3], the trifluoromethyl group serves as a versatile synthetic handle. Laboratories engaged in histamine receptor ligand discovery or imidazole-based medicinal chemistry can use this single building block to generate 2-carboxy-, 2-carbomethoxy-, 2-cyano-, and 2-orthoester-imidazole derivatives without resorting to hazardous cyanating agents or protecting-group-intensive routes [3].

Histamine Receptor Pharmacophore Studies Requiring Neutral Imidazole at Physiological pH

With an imidazole pK₂ of 10.0—approximately 4 units above that of histamine [4]—this compound presents a neutral imidazole ring at pH 7.4. This property makes it a valuable negative-control pharmacophore probe in structure–activity relationship (SAR) studies aimed at dissecting the contribution of imidazolium cation–π interactions vs. hydrogen-bonding interactions at histamine H1–H4 receptor subtypes [4].

Quote Request

Request a Quote for 2-(2-(Trifluoromethyl)-1H-imidazol-4-yl)ethanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.